

Technical Support Center: SRI-31142 Experimental Series

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Compound of Interest		
Compound Name:	SRI-31142	
Cat. No.:	B610991	Get Quote

This guide provides troubleshooting advice and frequently asked questions regarding unexpected side effects observed during pre-clinical studies of **SRI-31142** in rat models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **SRI-31142**?

A1: **SRI-31142** is a potent, brain-penetrant allosteric inhibitor of the dopamine transporter (DAT) with a Ki of 1.9 nM.[1][2] It functions by modulating the activity of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. In behavioral studies, it has been shown to reduce intracranial self-stimulation (ICSS) responses and dopamine levels in the nucleus accumbens (NAc).[1][2] It has also been observed to block cocaine-induced increases in ICSS and NAc dopamine.[1]

Q2: Have any unexpected side effects been reported in rats during short-term oral administration of **SRI-31142**?

A2: Yes, a 7-day preliminary oral toxicity study in rats identified several dose-dependent side effects. No treatment-related deaths occurred, but significant changes were observed in body weight, clinical chemistry, and hematology at mid and high doses.

Q3: What specific clinical signs or reactions to treatment were observed in the 7-day rat study?



A3: In the daily post-dose observations, no specific reactions to treatment were seen. Similarly, no clinical signs were observed at the weekly observations. However, other significant physiological changes were noted.

Troubleshooting Guide

Issue: Reduced Body Weight in High-Dose Groups

- Symptom: Statistically significant reductions in body weight were observed in rats receiving high doses of **SRI-31142** by Day 8 of the study. Terminal body weight was also significantly reduced in these animals.
- Possible Cause: The reduced body weight may be linked to decreased food consumption, which was also noted in the study. The underlying reason for the decreased appetite is not specified but could be a direct effect of the compound.
- Recommendation:
 - Monitor food and water intake daily for all dose groups.
 - Consider including a pair-fed control group to differentiate between direct toxicity and effects secondary to reduced food intake.
 - If weight loss is substantial, consider adjusting the dosage or administration schedule.

Issue: Alterations in Hematological Parameters

- Symptom: Slight but statistically significant increases in red blood cell count, hemoglobin, and hematocrit were observed in mid and high-dose male rats and high-dose female rats. An increased prothrombin time was also noted in high-dose males.
- Possible Cause: These changes could indicate a physiological response to the compound, potentially affecting erythropoiesis or coagulation pathways.
- Recommendation:
 - Conduct a complete blood count (CBC) with differential at baseline and at the end of the study.



- For significant changes in prothrombin time, consider further coagulation panel assessments.
- Correlate hematological findings with histopathological examination of the bone marrow and spleen.

Issue: Elevated Liver Enzymes and Altered Clinical Chemistry

- Symptom: High-dose male rats showed statistically significant increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Additionally, urea was increased in mid and high-dose animals, and total bilirubin was increased in high-dose animals. Reductions in cholesterol and total protein levels were also seen in mid and highdose animals, with creatinine reduced only in females.
- Possible Cause: Elevated ALT and AST are indicative of potential liver toxicity. The other changes in clinical chemistry suggest effects on renal function and metabolic processes.
- Recommendation:
 - Perform a comprehensive clinical chemistry panel, including liver and kidney function tests.
 - Conduct histopathological examinations of the liver and kidneys to assess for any morphological changes corresponding to the biomarker alterations.
 - Consider monitoring liver and kidney function at intermediate time points in longer studies.

Data Presentation

Table 1: Summary of Body Weight Changes in Rats Treated with SRI-31142 for 7 Days



Parameter	Low Dose	Mid Dose	High Dose
Body Weight (Day 8)	No significant change	No significant change	Statistically significant reduction compared to controls
Terminal Body Weight	No significant change	No significant change	Statistically significant reduction

Table 2: Summary of Hematological Findings in Rats Treated with SRI-31142 for 7 Days

Parameter	Low Dose	Mid Dose	High Dose
Red Blood Cell Count	No significant change	Slight, statistically significant increase (males)	Slight, statistically significant increase (males and females)
Hemoglobin	No significant change	Slight, statistically significant increase (males)	Slight, statistically significant increase (males and females)
Hematocrit	No significant change	Slight, statistically significant increase (males)	Slight, statistically significant increase (males and females)
Prothrombin Time	No significant change	No significant change	Increased (males)

Table 3: Summary of Clinical Chemistry Changes in Rats Treated with SRI-31142 for 7 Days



Parameter	Low Dose	Mid Dose	High Dose
Alanine Aminotransferase (ALT)	No significant change	No significant change	Statistically significant increase (males)
Aspartate Aminotransferase (AST)	No significant change	No significant change	Statistically significant increase (males)
Urea	No significant change	Increased	Increased
Total Bilirubin	No significant change	No significant change	Increased
Cholesterol	No significant change	Reduction	Reduction
Total Proteins	No significant change	Reduction	Reduction
Creatinine	No significant change	No significant change	Reduction (females only)

Experimental Protocols

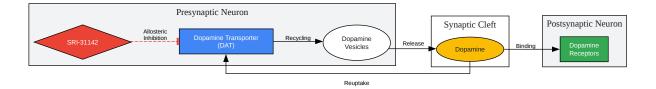
7-Day Preliminary Oral Toxicity Study Protocol

- Test System: Rats (strain not specified), with an acclimatization period of 29 days. Animals
 were healthy and within a specific weight range at the start of the study.
- Group Allocation: Animals were allocated to control, low-dose, mid-dose, and high-dose groups.
- Dosing: The test item was administered orally for 7 consecutive days.
- In-life Observations:
 - Mortality checks were performed daily.
 - Post-dose observations were conducted daily.
 - Clinical signs were observed weekly.



- Body weight was measured on Day 8.
- Food consumption was recorded on Day 1 and Day 7.
- Clinical Pathology: On Day 8, blood samples were collected from all animals after overnight fasting, under isoflurane anesthesia, from the abdominal vena cava for hematology and clinical chemistry analysis.
- Terminal Studies: Euthanasia was performed at the end of the treatment period for terminal body weight measurement and further examination.

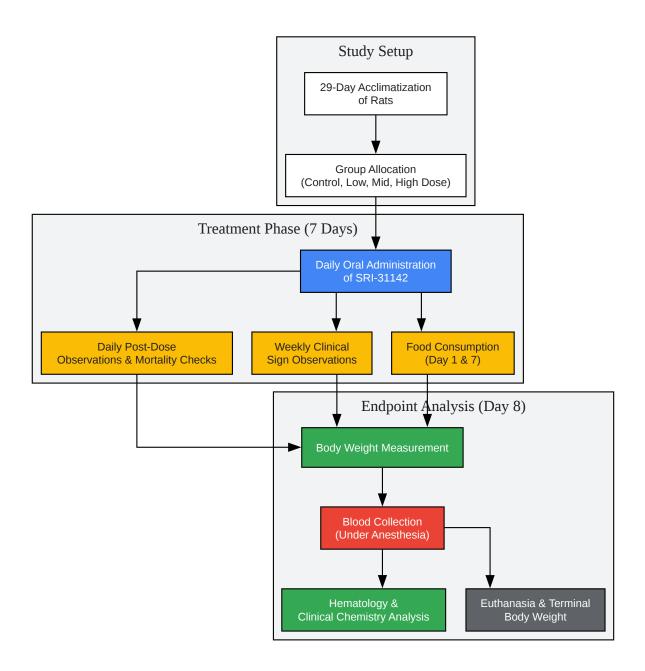
Mandatory Visualizations



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Caption: Mechanism of SRI-31142 as an allosteric inhibitor of DAT.

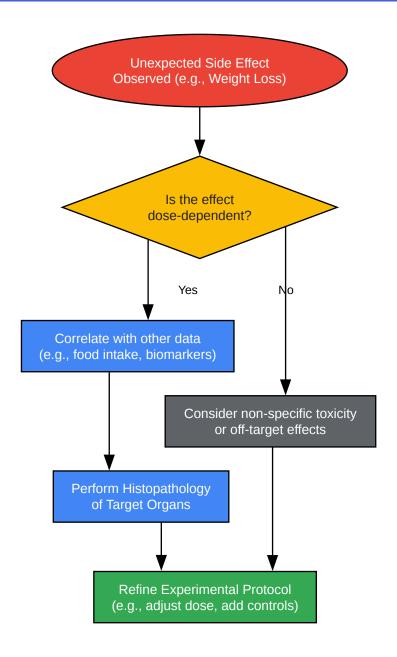




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Caption: Workflow for the 7-day oral toxicity study of SRI-31142 in rats.





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Caption: Logical troubleshooting flow for unexpected side effects.

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References



- 1. medchemexpress.com [medchemexpress.com]
- 2. SRI-31142 | DAT inhibitor | Probechem Biochemicals [probechem.com]
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